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molecular formula C8H18N2 B1294669 N-Cyclohexyl-1,2-ethanediamine CAS No. 5700-53-8

N-Cyclohexyl-1,2-ethanediamine

Cat. No. B1294669
M. Wt: 142.24 g/mol
InChI Key: FCZQPWVILDWRBN-UHFFFAOYSA-N
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Patent
US05225597

Procedure details

In this example the ratio of ethylenediamine:cyclohexanone, the reaction temperature, and the H2 :feed ratio were varied using as a catalyst 0.3 weight percent platinum (sulfided) on gamma-alumina in a non-aqueous environment. Samples were taken every 6 hours to afford the results in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>[Pt]>[CH:5]1([NH:3][CH2:2][CH2:1][NH2:4])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the
CUSTOM
Type
CUSTOM
Details
results in Table 1

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(CCCCC1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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